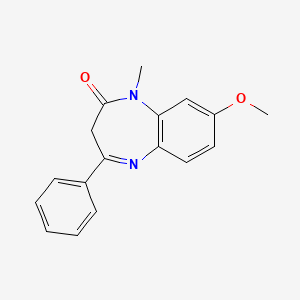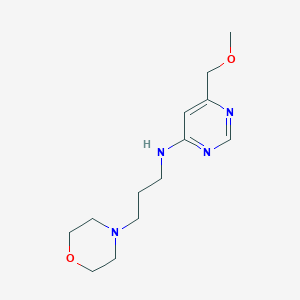
8-methoxy-1-methyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-1-methyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its effects on the central nervous system. This compound has been shown to have a range of biochemical and physiological effects, and has been used in a variety of research applications.
Scientific Research Applications
Antianxiety and Antimicrobial Agents
- Benzodiazepine derivatives, including 8-methoxy-1-methyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one, have been studied for their potential as antianxiety agents. For instance, a study synthesized a series of related compounds and evaluated their antipentylenetetrazole activity, suggesting their potential in anxiety treatment (Ogata et al., 1977).
- These compounds have also been explored for their antimicrobial properties. For example, certain benzothiazepine derivatives and their ribofuranosides were synthesized and screened for antimicrobial activity (Singh et al., 2002).
Pharmacological Properties and Synthesis
- Research has been conducted to understand the pharmacological properties of benzodiazepine derivatives, focusing on effects like coronary vasodilator activity. The vasodilator action of certain isomers was found to be stereospecific, indicating a direct action on blood vessels (Nagao et al., 1972).
- Several methods have been developed for the synthesis of new benzodiazepine derivatives. These methods aim to optimize the medicinal properties of these compounds, including their antimicrobial activities (Sharma et al., 1997).
Neurological Applications
- Research has explored the potential of benzodiazepine derivatives as dopamine antagonists, evaluating them for potential neuroleptic activity. This includes the synthesis of specific compounds and their evaluation in animal models (Ellefson et al., 1980).
- Another study synthesized a group of benzodiazepinones and assessed them as antagonists for AMPA receptors, a type of glutamate receptor in the brain. These compounds showed potential as noncompetitive, allosteric inhibitors, suggesting therapeutic potential as anticonvulsants and neuroprotectants (Wang et al., 1998).
Additional Applications
- Benzodiazepine derivatives have also been studied for their potential as corrosion inhibitors in industrial applications. For example, certain synthesized benzothiazepines showed good corrosion protection properties on mild steel in acid medium, indicating their potential utility in materials science and engineering (Sasikala et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for benzodiazepine derivatives could involve the development of new synthesis methods, the exploration of their biological activities, and the design of new drugs based on their structure . The therapeutic potential of these compounds in treating various conditions such as CNS disturbances, seizures, anxiety, panic, agitation, and insomnia is also a promising area of research .
Properties
IUPAC Name |
8-methoxy-1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-19-16-10-13(21-2)8-9-14(16)18-15(11-17(19)20)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAPSGXVDOYTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid](/img/structure/B5523243.png)
![4-[(2-naphthylsulfonyl)methyl]-1,3-thiazol-2-amine](/img/structure/B5523246.png)
![2-fluoro-5-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B5523252.png)
amino]-2-phenylacetamide](/img/structure/B5523269.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5523282.png)
![2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5523284.png)
![6-phenyl-4H,8H-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole](/img/structure/B5523287.png)
![N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide)](/img/structure/B5523288.png)
![5,6-dimethyl-2-oxo-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5523289.png)
![3,5-dichloro-N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxybenzohydrazide](/img/structure/B5523296.png)
![(1R*,5R*)-6-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5523303.png)
![4-methylphenyl [2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B5523305.png)

![3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5523328.png)
